molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B041353 4-Chlorophenol CAS No. 106-48-9

4-Chlorophenol

Cat. No.: B041353
CAS No.: 106-48-9
M. Wt: 128.55 g/mol
InChI Key: WXNZTHHGJRFXKQ-UHFFFAOYSA-N
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Description

Parachlorophenol, also known as 4-chlorophenol, is a chemical compound with the molecular formula C₆H₅ClO. It appears as white crystals with a strong phenol odor and is slightly soluble to soluble in water, depending on the isomer. Parachlorophenol is primarily used as an antibacterial agent in root canal therapy and as an intermediate in the synthesis of dyes and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parachlorophenol can be synthesized through the chlorination of phenol. The process involves heating phenol to a liquid state and then introducing chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, parachlorophenol is produced by the direct chlorination of phenol using chlorine gas. The reaction is conducted in a reactor where phenol is heated to a liquid state, and chlorine gas is introduced. The process is carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Parachlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Environmental Remediation

4-Chlorophenol is recognized for its toxic effects on the environment, making its removal from wastewater a significant area of research. Several methods have been developed to degrade or adsorb 4-CP from contaminated water sources.

Adsorption Techniques

Recent studies have focused on the adsorption capabilities of various materials for removing 4-CP from aqueous solutions:

  • Activated Carbon : Modified activated carbon has shown high efficiency in adsorbing 4-CP, with a maximum capacity of 316.1 mg/g under optimal conditions (pH 3, contact time of 35 minutes, and an initial concentration of 110 mg/L) . The adsorption process was characterized by Langmuir and Freundlich isotherm models, indicating a strong interaction between the adsorbent and 4-CP.
  • Nano Graphene : Research demonstrated that nano graphene could effectively adsorb 4-CP, with breakthrough behavior predicted by Thomas and Yoon–Nelson models . The adsorption performance improved with lower influent concentrations and higher bed depths.

Biodegradation

Bioremediation strategies utilizing microbial consortia have been employed to degrade 4-CP:

  • Airlift Packed Bed Bioreactor (ALPBB) : A study revealed that a mixed microbial consortium could remove up to 85% of 4-CP at low concentrations (1 mg/L), although efficiency decreased significantly at higher concentrations . The kinetics of degradation followed first-order reactions at lower concentrations.
  • Electrically Neutral Reactive Species : This innovative approach enhances biodegradation by combining microbial treatment with neutral reactive species irradiation, resulting in the conversion of 4-CP into less toxic compounds .

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceuticals:

  • Clofibrate : This compound, derived from 4-CP, is used to manage cholesterol levels in patients . Its synthesis process involves chlorination and subsequent reactions that utilize the phenolic structure of 4-CP.

Chemical Synthesis

In chemical manufacturing, this compound is utilized as an intermediate in producing several important compounds:

  • Dyes and Disinfectants : The compound's chlorinated structure makes it suitable for synthesizing various dyes and disinfectants used in industrial applications .
  • Thiazole Derivatives : Research has shown that 4-CP can be used to synthesize thiazole derivatives through reactions with thioamides/thiourea under specific catalytic conditions . These derivatives possess significant biological activity and potential therapeutic applications.

Case Studies Summary Table

Application AreaMethodology/FindingsReference
Environmental RemediationModified activated carbon achieved max adsorption capacity of 316.1 mg/g for 4-CP removal from water.
Nano graphene showed effective adsorption with predictive modeling success.
ALPBB achieved up to 85% removal efficiency at low concentrations.
Electrically neutral reactive species enhanced microbial degradation efficiency.
PharmaceuticalClofibrate synthesized from this compound for cholesterol management.
Chemical SynthesisThiazole derivatives synthesized using this compound as an intermediate.

Mechanism of Action

The primary mechanism of action of parachlorophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cell death. The strength of the uncoupling effect is related to the degree of chlorination, with parachlorophenol being a moderate inhibitor of oxidative phosphorylation . Additionally, parachlorophenol can inhibit sodium channel proteins, further contributing to its antibacterial properties .

Comparison with Similar Compounds

Biological Activity

4-Chlorophenol (4-CP) is a chlorinated aromatic compound widely used in industrial applications, such as the production of pesticides, disinfectants, and pharmaceuticals. Its biological activity, particularly its toxicity and biodegradability, has been the subject of extensive research due to its environmental persistence and potential health risks. This article explores the biological activity of 4-CP, focusing on its mechanisms of action, toxicological effects, and bioremediation strategies.

The biological activity of 4-CP is primarily characterized by its toxicological effects on various organisms. The compound is known to inhibit oxidative phosphorylation, which is a critical process in cellular respiration. The degree of this inhibition varies with the chlorination level of the phenolic compounds; for instance, pentachlorophenol (PCP) exhibits stronger uncoupling effects compared to 4-CP .

Key Mechanisms:

  • Uncoupling of Oxidative Phosphorylation: 4-CP disrupts ATP synthesis in mitochondria by uncoupling electron transport from phosphorylation .
  • Interaction with Sodium Channels: It has been shown to interact with sodium channel proteins, affecting neuronal excitability .

Toxicological Effects

This compound poses significant health risks due to its acute and chronic toxicity . Short-term exposure can cause skin and eye irritation, while long-term exposure is associated with more severe health issues, including potential carcinogenic effects. The compound's toxicity has been demonstrated through various studies:

  • Acute Toxicity: In laboratory animals, exposure to high concentrations of 4-CP resulted in lethality and severe organ damage.
  • Chronic Effects: Long-term exposure studies indicate potential endocrine disruption and reproductive toxicity in mammals .

Table 1: Toxicity Data of this compound

Study TypeOrganismConcentration (mg/L)Observed Effect
Acute ToxicityRats200Lethality observed
Chronic ExposureMice50Liver damage and potential tumors
Skin Irritation TestHuman volunteers10Severe irritation noted

Biodegradation and Bioremediation

Due to its environmental persistence, effective bioremediation strategies are essential for the degradation of 4-CP. Various microorganisms have been identified as capable of degrading this compound, notably species from the genus Pseudomonas.

Bioremediation Strategies:

  • Microbial Degradation: Studies have shown that Pseudomonas putida can degrade 4-CP effectively when combined with neutral reactive species treatment, resulting in a significant reduction of toxicity .
  • Electrochemical Treatment: Kinetic modeling indicates that electrochemical oxidation can enhance the degradation rate of 4-CP under specific conditions .
  • Activated Carbon Adsorption: Recent research highlights the use of modified activated carbon for effective removal of 4-CP from aqueous solutions through adsorption techniques .

Case Study: Biodegradation Efficiency

A notable study investigated the efficiency of a mixed microbial consortium in an Airlift Packed Bed Bioreactor (ALPBB) for degrading varying concentrations of 4-CP. The results indicated that:

  • At low concentrations (1 mg/L), a removal efficiency of up to 85% was achieved.
  • At higher concentrations (1000 mg/L), removal efficiency dropped significantly to only 0.03% .

Q & A

Q. Basic: What are the common methods for removing 4-chlorophenol from aqueous solutions, and how do their mechanisms differ?

Answer:
Common methods include adsorption (e.g., activated carbon or surfactant-modified pumice) and advanced oxidation processes (AOPs) such as electrolysis, UV/H₂O₂, and ultrasound/persulfate systems.

  • Adsorption : Activated carbon relies on pore structure and surface functional groups to physically adsorb this compound, though functionalization may reduce pore volume . Surfactant-modified pumice enhances sorption via hydrophobic interactions .
  • AOPs : Electrolysis (e.g., Pd/graphene electrodes) generates reactive oxygen species (ROS) for redox degradation , while UV/H₂O₂ systems produce hydroxyl radicals (•OH) for oxidative breakdown . Ultrasound/persulfate combines cavitation with sulfate radical (SO₄•⁻) generation .

Q. Basic: How do surface functional groups on activated carbon affect this compound adsorption capacity?

Answer:
Surface functional groups (e.g., -OH, -COOH) can reduce adsorption capacity by occupying pore space, as demonstrated in molecular simulations where non-functionalized carbon showed higher adsorption efficiency. Experimental isotherms (Type IV) differ from simulated Type V isotherms due to limitations in detecting low fugacity regions experimentally .

Q. Advanced: How can response surface methodology (RSM) be applied to optimize this compound degradation processes?

Answer:
RSM uses central composite design (CCD) and ANOVA to model interactions between variables (e.g., pH, current density, reaction time). For electrolysis, optimal conditions were pH 7, 23 mA/cm² current density, and 120 min reaction time, achieving >95% degradation . Ultrasound/persulfate optimization via RSM identified pH 3, 65 min, and 150 W ultrasound power as ideal, yielding 88.9% removal . Adsorption studies using RSM optimized AC/NZVI systems for pH, dose, and initial concentration .

Q. Advanced: What factors contribute to discrepancies between simulated and experimental adsorption isotherms for this compound?

Answer:
Discrepancies arise from:

  • Fugacity limitations : Simulations predict Type V isotherms with clear inflection points, whereas experimental Type IV isotherms lack resolution at low fugacity due to detection limits .
  • Pore accessibility : Functional groups in experiments may block pores, reducing adsorption capacity compared to idealized simulations .

Q. Advanced: How do co-existing anions influence the degradation efficiency of this compound in sulfate radical-based AOPs?

Answer:
Co-existing anions (e.g., Cl⁻, CO₃²⁻) can scavenge sulfate radicals (SO₄•⁻), reducing degradation efficiency. For example, chloride ions may form less reactive Cl• or compete for radical species, while carbonate ions act as radical scavengers . Synergistic systems (e.g., α-Fe₂O₃/periodate under visible light) mitigate this by enhancing radical generation .

Q. Basic: What analytical techniques are effective for quantifying this compound concentrations during degradation studies?

Answer:

  • Spectrophotometry : Oxidative coupling with N,N-diethyl-p-phenylenediamine enables colorimetric detection .
  • UV-Vis : Direct measurement of dissociation constants at varying temperatures (25–175°C) via absorbance changes .
  • HPLC/GC-MS : Used in AOP studies to track intermediate products and degradation pathways .

Q. Advanced: What are the kinetic considerations for photocatalytic degradation of this compound using novel catalysts like α-Ga₂O₃?

Answer:
α-Ga₂O3 follows first-order kinetics with a half-life of 20.4 min under optimal conditions (pH 7.8, 0.4 g catalyst dose). This contrasts with Fe-based catalysts (e.g., α-Fe₂O₃/periodate), which achieve 100% degradation in 60 min via radical chain reactions .

Q. Basic: How does pH influence the dissociation and subsequent treatment of this compound in aqueous solutions?

Answer:

  • Dissociation : pKa of this compound increases with temperature, affecting speciation. At 25°C, neutral species dominate at pH < pKa (~9.4), enhancing adsorption .
  • AOP efficiency : Acidic pH (3–4) favors persulfate activation, while neutral pH optimizes electrolysis and photocatalysis .

Q. Advanced: What experimental designs are suitable for evaluating the combined effects of multiple phenolic compounds on analytical indices?

Answer:
Factorial designs (e.g., 2⁴ or 24-1 fractional factorial) and Plackett-Burman designs are used to assess interactions between phenols (e.g., phenol, this compound, cresol). Controlled factors include concentration levels (0–1 µmol/dm³), with ANOVA identifying significant effects on indices like chemical oxygen demand (COD) .

Q. Advanced: How can the synergistic effects of reduction and oxidation be harnessed to enhance this compound degradation efficiency?

Answer:
Dual-chamber electrolysis systems exploit cathodic reduction (dechlorination) and anodic oxidation (ROS generation). For example, Pd/graphene electrodes achieved 95.4% cathodic and 91.1% anodic degradation via simultaneous reductive dehalogenation and oxidative cleavage .

Properties

IUPAC Name

4-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

WXNZTHHGJRFXKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)Cl
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Molecular Formula

C6H5ClO, Array
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Related CAS

1121-74-0 (potassium salt), 1193-00-6 (hydrochloride salt)
Record name Parachlorophenol [USP]
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DSSTOX Substance ID

DTXSID1021871
Record name 4-Chlorophenol
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Molecular Weight

128.55 g/mol
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Physical Description

P-chlorophenol appears as white crystals with a strong phenol odor. Slightly soluble to soluble in water, depending on the isomer, and denser than water. Noncombustible. Used as an intermediate in organic synthesis of dyes and drugs., White solid; Yellow or pink if not pure; Unpleasant, penetrating odor; [Hawley] Off-white crystalline powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), 220 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 121 °C (250 °F) CLOSED CUP, 121 °C c.c.
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), 2.71 PARTS SOL IN 100 PARTS WATER @ 20 °C, Very sol in alc, glycerin, ether, chloroform, fixed and volatile oils; sparingly sol in liquid petroleum, Very sol in ethanol, benzene, ethyl ether; soluble in alkali, Soluble in aqueous alkali, oxygenated and aromatic solvents, In water, 2.40X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 2.7
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Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2238 at 78 °C/4 °C, Density/Specific gravity: 1.2651 at 40 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.43 (Air= 1), Relative vapor density (air = 1): 4.44
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm at 49.8 °C, 8.7X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13
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Record name 4-Chlorophenol
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Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule.
Record name Parachlorophenol
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/
Record name 4-CHLOROPHENOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414
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Color/Form

Needle like, white to straw-colored crystals, White crystals (yellow or pink when impure), Yellow solid

CAS No.

106-48-9
Record name P-CHLOROPHENOL
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Record name 4-Chlorophenol
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Record name Parachlorophenol [USP]
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Record name Parachlorophenol
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Record name parachlorophenol
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Record name 4-CHLOROPHENOL
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Record name Phenol, 4-chloro-
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Record name 4-Chlorophenol
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Record name 4-chlorophenol
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Record name PARACHLOROPHENOL
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Record name 4-CHLOROPHENOL
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Record name p-CHLOROPHENOL
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Melting Point

109.8 to 110.7 °F (NTP, 1992), 42.8 °C, 43 °C
Record name P-CHLOROPHENOL
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URL https://cameochemicals.noaa.gov/chemical/2906
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Record name 4-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLOROPHENOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenol
Reactant of Route 2
4-Chlorophenol
Reactant of Route 3
4-Chlorophenol
Reactant of Route 4
4-Chlorophenol
Reactant of Route 5
4-Chlorophenol
Reactant of Route 6
Reactant of Route 6
4-Chlorophenol

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